4-(2-Fluorophenoxy)piperidine

Descripción

Nomenclature and Chemical Identifiers of 4-(2-Fluorophenoxy)piperidine

To ensure clarity and precision in scientific communication, a standardized system of nomenclature and identification is essential. For this compound, the following identifiers are used:

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

CAS Registry Number (CAS RN)

The unique numerical identifier assigned by the Chemical Abstracts Service is 3623-02-7 . scbt.combldpharm.comalfa-chemistry.comguidechem.com

Other Identifiers

In addition to its IUPAC name and CAS RN, this compound is cataloged in various chemical databases under the following identifiers:

CHEMBL1645606

BDBM50333439 ontosight.ai

MFCD06247707 bldpharm.comaksci.com

SCHEMBL234010

These identifiers are crucial for cross-referencing the compound in scientific literature and databases.

Chemical Classification and Structural Motifs

The structure of this compound is characterized by the fusion of a piperidine (B6355638) ring with a fluorophenoxy group. Both of these components are recognized as important pharmacophores in drug discovery.

Piperidine Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. ontosight.ai It is a versatile building block found in a wide array of pharmaceuticals and naturally occurring alkaloids. The prevalence of the piperidine moiety is attributed to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the capacity to interact with biological targets through hydrogen bonding and other non-covalent interactions. The conformational flexibility of the piperidine ring also allows for optimal positioning of substituents to engage with binding sites on proteins.

Fluorophenoxy Moiety Significance

The fluorophenoxy group consists of a phenyl ring bonded to an oxygen atom, with a fluorine atom as a substituent. The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties. For instance, the introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable interactions with biological targets, potentially increasing binding affinity and selectivity. The combination of a phenoxy group with a fluorine substituent in the 2-position, as seen in this compound, presents a specific structural element that is explored for its potential to fine-tune the biological activity of piperidine-based compounds. A hypothetical synthesis for this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2-fluorophenol (B130384) and 4-chloropiperidine. vulcanchem.com

Research Significance and Scope in Academic Contexts

The chemical compound this compound and its derivatives are subjects of significant interest within academic and industrial research, primarily due to their structural motifs which are common in medicinal chemistry and pharmacology. The core structure, consisting of a piperidine ring linked to a fluorinated phenoxy group, serves as a versatile scaffold for the development of novel molecules with potential biological activities. ontosight.aiontosight.ai

The academic significance of this compound lies in its role as a key building block or intermediate in the synthesis of more complex chemical entities. evitachem.com Its structure incorporates features known to influence a compound's pharmacological profile. The piperidine ring is a prevalent feature in many biologically active compounds, while the inclusion of a fluorine atom on the phenoxy group can modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai

Research in academic contexts often explores how modifications to this core structure impact its interaction with various biological systems. Compounds with similar structures are investigated for a range of potential therapeutic applications, including the treatment of neurological and psychiatric disorders. ontosight.ai For instance, derivatives of this compound have been explored as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, a class of drugs often used in managing depression and anxiety disorders. google.com

Furthermore, this compound serves as a valuable research tool in screening assays. It can be used as a standard or reference compound to evaluate and compare the activity of new chemical entities, aiding in the discovery of novel compounds with specific biological activities. google.com The study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR), which is fundamental to modern drug discovery and development.

Interactive Data Table: Research Applications of this compound and its Derivatives

This table summarizes key research areas where this compound and structurally related compounds have been investigated.

| Research Area | Specific Application / Target | Rationale / Findings |

| Medicinal Chemistry | Building block for complex molecules | The piperidine and fluorophenoxy groups are versatile for creating diverse chemical libraries. evitachem.com |

| Neuroscience | Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) | Derivatives have been synthesized and evaluated for their potential to modulate neurotransmitter levels. google.com |

| Drug Discovery | Lead compound development | The core structure is used as a starting point for designing novel therapeutic agents. evitachem.comevitachem.com |

| Pharmacology | Investigation of Structure-Activity Relationships (SAR) | Studying how structural modifications affect biological activity provides insights for designing more potent and selective compounds. |

| Screening Assays | Chemical research tools | Used as a standard to identify and characterize new compounds with similar biological activities. google.com |

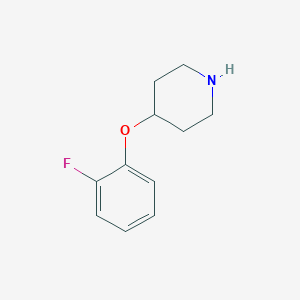

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLFLCJKTMPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587441 | |

| Record name | 4-(2-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3623-02-7 | |

| Record name | 4-(2-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Reactivity of 4 2 Fluorophenoxy Piperidine

Synthetic Methodologies for 4-(2-Fluorophenoxy)piperidine

The creation of the ether linkage in this compound is the central challenge in its synthesis. This is typically achieved through well-established methodologies such as nucleophilic substitution and specialized etherification reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental mechanism for the formation of the aryl ether bond in this compound. This process generally follows an SN2 pathway, where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.

Two primary approaches exist for this synthesis:

Phenoxide as the Nucleophile : In the most common variation, akin to the Williamson ether synthesis, 2-fluorophenol (B130384) is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic 2-fluorophenoxide anion. masterorganicchemistry.comjk-sci.com This anion then attacks a piperidine (B6355638) ring that has a good leaving group (e.g., chloride, bromide, tosylate) at the C4 position. The reaction is typically conducted in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 mechanism. jk-sci.comfrancis-press.com

Piperidine as the Nucleophile : An alternative, though less common for this specific target, is a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govnih.gov In this scenario, a piperidine derivative, such as 4-hydroxypiperidine, would act as the nucleophile. However, SNAr reactions require the aromatic ring to be "activated" by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (in this case, the fluorine). nih.gov Since the fluorine atom in 2-fluorophenol is not on a highly electron-deficient ring, this pathway is generally less favorable than the Williamson method.

Etherification Reactions

Beyond the classic Williamson synthesis, other specialized etherification methods are highly effective for preparing this compound, most notably the Mitsunobu reaction.

Mitsunobu Reaction: This reaction is a powerful method for forming ethers from a primary or secondary alcohol and a phenolic compound under mild, neutral conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the reactants are 4-hydroxypiperidine and 2-fluorophenol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the phosphine and the azodicarboxylate activating the hydroxyl group of 4-hydroxypiperidine, converting it into a good leaving group. organic-chemistry.orgmissouri.edu The 2-fluorophenol, acting as the nucleophile, can then displace the activated hydroxyl group, forming the desired ether with high efficiency. missouri.edu A key advantage of this method is that it avoids the need for a strong base and often proceeds at room temperature in solvents like tetrahydrofuran (THF). wikipedia.org

Multi-step Chemical Reactions and Optimization of Conditions

The synthesis of this compound can be part of a multi-step sequence, particularly when using protected starting materials to prevent unwanted side reactions. A common precursor, N-Boc-4-hydroxypiperidine, is often used to protect the piperidine nitrogen. The synthesis would thus involve an initial etherification step (either Williamson or Mitsunobu), followed by a deprotection step where the Boc group is removed using a strong acid, such as hydrochloric acid in dioxane. chemicalbook.com

Optimizing the reaction conditions is critical for maximizing yield and purity while minimizing reaction time and byproducts.

Optimization of Williamson Ether Synthesis: Variables that can be manipulated include the choice of base, solvent, temperature, and the nature of the leaving group on the piperidine ring.

| Parameter | Condition | Typical Rationale |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases (NaH) ensure complete deprotonation of the phenol, while weaker bases (K₂CO₃) are milder and more economical. jk-sci.com |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are used to dissolve the ionic phenoxide and effectively solvate the cation without hindering the nucleophile, accelerating the SN2 reaction. jk-sci.com |

| Temperature | Room Temp. to 100 °C | Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, requiring careful optimization. orgchemres.org |

| Leaving Group | -OTs, -OMs, -Br, -I | Tosylates and mesylates are excellent leaving groups. Iodide and bromide are also effective, with reactivity typically following I > Br > Cl. |

Optimization of Mitsunobu Reaction: Key factors include the specific reagents used, the solvent, and the order of addition.

| Parameter | Condition | Typical Rationale |

|---|---|---|

| Azodicarboxylate | DEAD, DIAD | DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct. wikipedia.org |

| Solvent | THF, Dichloromethane, Toluene | Anhydrous, non-protic solvents are required to prevent quenching of the reactive intermediates. THF is most common. nih.gov |

| Reagent Addition | Slow addition of DEAD/DIAD at 0 °C | The reaction is exothermic. Slow addition of the azodicarboxylate to a cooled solution of the alcohol, phenol, and phosphine helps to control the reaction rate and prevent byproduct formation. wikipedia.org |

Precursor Compounds and Reagents

The successful synthesis of this compound relies on the quality and reactivity of its starting materials. The primary precursors are a substituted piperidine and a derivative of 2-fluorophenol.

Piperidine and Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. mdpi.com The most direct and common precursor for the synthesis of this compound is 4-hydroxypiperidine .

4-Hydroxypiperidine (Piperidin-4-ol) : This compound is a bifunctional molecule containing a secondary amine and a secondary alcohol. chemicalbook.comsigmaaldrich.com It is typically a yellow to off-white solid that is soluble in water. guidechem.comchemdad.com Its hydroxyl group allows for direct participation in etherification reactions like the Mitsunobu reaction.

Protected 4-Hydroxypiperidines : To avoid N-alkylation or other side reactions at the basic nitrogen atom during synthesis, protected derivatives are frequently employed. google.com The most common is N-Boc-4-hydroxypiperidine , where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions of many etherification reactions and can be readily removed afterward. chemicalbook.com

4-Halopiperidines : For Williamson-type syntheses, derivatives such as 4-chloropiperidine or its salts are used. These compounds provide the necessary electrophilic carbon center for the phenoxide nucleophile to attack.

2-Fluorophenol Derivatives

The second key component is 2-fluorophenol, which provides the fluorinated aromatic portion of the final molecule.

2-Fluorophenol : This is an aromatic alcohol where a fluorine atom is substituted at the ortho position relative to the hydroxyl group. It serves as the nucleophile in the Mitsunobu reaction or is converted into its conjugate base for the Williamson ether synthesis. guidechem.comguidechem.com The fluorine substituent can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

2-Fluorophenoxide : This is the anionic form of 2-fluorophenol, generated by reaction with a base. Its enhanced nucleophilicity makes it a highly effective reactant in Williamson ether syntheses. masterorganicchemistry.com

Common Reagents and Catalysts

The synthesis of 4-aryloxypiperidines, including this compound, typically involves the formation of an ether linkage between a piperidine precursor and an aryl group. This is often achieved through nucleophilic substitution reactions where a key step is the coupling of a phenol with a piperidine derivative. The selection of reagents and catalysts is crucial for achieving high yields and purity.

Commonly employed bases in these syntheses include inorganic carbonates such as Potassium Carbonate (K₂CO₃) and Caesium Carbonate (Cs₂CO₃). These bases are essential for deprotonating the hydroxyl group of the phenol, thereby activating it as a nucleophile for the subsequent reaction. Organic bases like Triethylamine (Et₃N) are also utilized, particularly to neutralize acidic byproducts generated during the reaction.

The choice of solvent plays a significant role in the reaction's success. Polar aprotic solvents are frequently used as they can effectively solvate the reactants and facilitate the nucleophilic substitution. Dimethylformamide (DMF) is a common choice due to its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its ability to dissolve a wide range of organic and inorganic compounds. Dichloromethane (CH₂Cl₂), another common solvent, is often used in steps involving intermediates that require milder conditions.

Catalysts are not always required for simple nucleophilic substitution but may be employed in more advanced synthetic strategies. For instance, in related syntheses of complex piperidine derivatives, transition metal catalysts are sometimes used for C-O bond formation.

Table 1: Common Reagents and Catalysts in the Synthesis of 4-Aryloxypiperidine Scaffolds

| Reagent/Catalyst | Type | Function |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Inorganic Base | Deprotonation of phenol |

| Caesium Carbonate (Cs₂CO₃) | Inorganic Base | Deprotonation of phenol |

| Triethylamine (Et₃N) | Organic Base | Acid scavenger |

| Dimethylformamide (DMF) | Polar Aprotic Solvent | Reaction medium |

| Dichloromethane (CH₂Cl₂) | Aprotic Solvent | Reaction medium |

Chemical Reactions and Transformations

The chemical reactivity of this compound is primarily determined by its two main functional groups: the secondary amine of the piperidine ring and the fluoro-substituted aromatic ether.

The piperidine moiety is susceptible to oxidation. The nitrogen atom of the secondary amine can be oxidized to form an N-oxide, a common metabolic transformation for many tertiary and secondary amine-containing compounds. google.com This reaction typically involves oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides can sometimes serve as prodrugs, which are converted back to the active tertiary amine in vivo. google.com

Oxidation can also occur at the carbon atoms adjacent (alpha) to the piperidine nitrogen. The C-H bonds at the 2- and 6-positions can be functionalized through oxidative pathways. nih.gov For N-protected piperidines, oxidation can lead to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for further synthetic transformations, allowing for the introduction of various nucleophiles at the alpha-position. nih.gov Reagents such as hypervalent iodine compounds have been used for such transformations on N-protected piperidine systems. nih.gov

The this compound molecule is largely saturated, meaning reduction reactions on the core structure are limited. The piperidine ring itself is the product of the reduction of a corresponding pyridine ring, a common synthetic strategy to access this scaffold. nih.govnih.gov This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium, rhodium, or molybdenum disulfide. nih.govgoogle.com

The 2-fluorophenoxy group and the ether linkage are generally stable under standard reducing conditions. Cleavage of the aryl ether bond requires harsh conditions and is not a commonly observed transformation in typical synthetic manipulations. The aromatic fluorine atom is also relatively unreactive towards standard reduction methods. Therefore, under typical laboratory conditions for reduction, the molecule is expected to remain intact.

Derivatization and Analog Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of diverse analogs, allowing for systematic exploration of structure-activity relationships (SAR) in medicinal chemistry. Modifications can be readily made to either the piperidine ring or the phenoxy ring.

The piperidine ring can be modified at several positions to modulate the compound's physicochemical and pharmacological properties. A common strategy involves introducing substituents at the 3- or 4-positions of the ring. For instance, in the development of Dopamine D4 receptor antagonists, analogs featuring gem-difluoro substitution at the 4-position of the piperidine ring have been synthesized. This modification can alter the basicity (pKa) of the piperidine nitrogen and influence the molecule's conformation and metabolic stability.

Another point of modification is the piperidine nitrogen itself. As a secondary amine, it can be readily N-alkylated or N-acylated to introduce a wide variety of substituents, which can interact with biological targets or fine-tune properties like lipophilicity and cell permeability.

The phenoxy ring offers numerous possibilities for derivatization. The electronic and steric properties of the ring can be systematically altered by introducing different substituents at various positions. Research on related scaffolds has shown that modifications to this ring significantly impact biological activity.

For example, studies on phenoxymethyl piperidine analogs have explored a wide range of substitutions on the phenoxy ring to optimize binding affinity for the Dopamine D4 receptor. These modifications include the introduction of additional fluorine atoms, chloro, methyl, and cyano groups at different positions. The position of the substituent is critical; for instance, moving a fluoro group or adding other substituents can lead to significant changes in potency.

Table 2: Examples of Phenoxy Ring Modifications in Related 4-Phenoxymethylpiperidine Analogs and their Effect on D4 Receptor Binding Affinity (Ki)

| Phenoxy Ring Substitution | Ki (nM) |

|---|---|

| 4-Fluoro | 118 |

| 3-Fluoro | Inactive |

| 3,4-Difluoro | 2.7 |

| 4-Cyano | 1.7 |

| 4-Cyano-3-fluoro | 21 |

| 4-Fluoro-3-methyl | 6.5 |

| 4-Chloro | 53 |

| Unsubstituted | 27 |

Data derived from studies on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold.

Introduction of Additional Functional Groups

The chemical scaffold of this compound serves as a versatile building block in the synthesis of more complex molecules, largely due to the reactivity of the secondary amine within the piperidine ring. This nitrogen atom provides a nucleophilic site for the introduction of a wide array of functional groups through various organic reactions. The primary routes for derivatization involve the formation of new carbon-nitrogen or nitrogen-acyl bonds, enabling the exploration of diverse chemical space for applications in medicinal chemistry and materials science.

The most common strategies for the functionalization of the this compound core are centered on the piperidine nitrogen. These include N-alkylation, reductive amination, and N-acylation. Such reactions are fundamental in modifying the parent molecule's properties and are widely employed in the development of new chemical entities.

N-Alkylation: This process involves the reaction of this compound with an alkylating agent, typically an alkyl halide or a molecule with a suitable leaving group, to form a new carbon-nitrogen bond. For instance, the reaction with 2-(chloromethyl)-5-ethylpyrimidine in the presence of a base like sodium bicarbonate and a catalyst such as potassium iodide in a solvent like acetonitrile at elevated temperatures yields 1-[[5-ethyl-2-(trifluoromethyl)pyrimidin-4-yl]methyl]-4-(2-fluorophenoxy)piperidine. This method is a straightforward approach to introduce substituted alkyl groups onto the piperidine nitrogen.

Reductive Amination: This two-step, one-pot reaction provides an alternative to direct N-alkylation for the introduction of alkyl substituents. It begins with the reaction of this compound with a ketone or an aldehyde to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to the corresponding N-alkylated piperidine. An example of this is the reaction with 1-(5-ethylpyrimidin-2-yl)piperidin-4-one in the presence of a reducing agent like sodium triacetoxyborohydride and acetic acid in a solvent such as dichloromethane. This sequence results in the formation of 1-(5-ethylpyrimidin-2-yl)-4-(2-fluorophenoxy)piperidine.

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen is another key functionalization strategy. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. While specific examples with detailed reaction conditions for the acylation of this compound are not extensively documented in readily available literature, this reaction is a standard and widely used method for the functionalization of secondary amines like piperidine. The general procedure involves combining the amine with the acylating agent, often in the presence of a base to neutralize the acidic byproduct.

These functionalization reactions are crucial in the synthesis of a variety of complex molecules where the this compound moiety is a key structural component. The ability to introduce diverse functional groups allows for the fine-tuning of the physicochemical and biological properties of the resulting compounds.

Table 1: Examples of Functionalization Reactions of this compound

| Reaction Type | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| N-Alkylation | This compound, 2-(Chloromethyl)-5-ethylpyrimidine | NaHCO₃, KI, CH₃CN, 80 °C | 1-[[5-Ethyl-2-(trifluoromethyl)pyrimidin-4-yl]methyl]-4-(2-fluorophenoxy)piperidine |

| Reductive Amination | This compound, 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one | Sodium triacetoxyborohydride, Acetic acid, Dichloromethane | 1-(5-Ethylpyrimidin-2-yl)-4-(2-fluorophenoxy)piperidine |

Q & A

Basic: What are the standard synthetic routes for 4-(2-Fluorophenoxy)piperidine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between fluorophenol derivatives and piperidine precursors. For example, in analogous piperidine derivatives, reactions under anhydrous conditions with catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DCM) yield 70–85% efficiency . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity products.

- Stoichiometric ratios : A 1.2:1 molar excess of the fluorophenol component improves conversion rates .

Advanced: How can researchers resolve discrepancies in elemental analysis data for fluorophenyl-piperidine derivatives?

Answer:

Discrepancies between theoretical and observed elemental compositions (e.g., C, H, N) often arise from residual solvents, hygroscopicity, or incomplete combustion. Mitigation strategies include:

- Triplicate analysis : Repeat combustion analysis under controlled humidity.

- Complementary techniques : Use high-resolution mass spectrometry (HRMS) or ¹⁹F NMR to confirm molecular integrity .

- Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition products affecting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.